5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by a 3-bromophenoxy methyl group at the 3-position of the phenyl ring and a 1-phenylethyl substituent at the 4-position of the triazole core. The bromophenoxy moiety may enhance lipophilicity and influence binding interactions with biological targets such as voltage-gated sodium channels, while the 1-phenylethyl group could modulate metabolic stability and blood-brain barrier (BBB) permeability .
Properties
CAS No. |
7167-10-4 |
|---|---|
Molecular Formula |
C23H20BrN3OS |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-[3-[(3-bromophenoxy)methyl]phenyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20BrN3OS/c1-16(18-8-3-2-4-9-18)27-22(25-26-23(27)29)19-10-5-7-17(13-19)15-28-21-12-6-11-20(24)14-21/h2-14,16H,15H2,1H3,(H,26,29) |
InChI Key |
RBCUBFIBMQFBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This process requires precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 1-phenylethyl group in the target compound may improve BBB permeability relative to TP-4’s bromophenyl or TP-10’s methylphenyl groups .
- Thermal Stability : Higher melting points (e.g., 242–245°C for the CF3-containing analog ) correlate with rigid substituents, suggesting the target compound’s stability could be intermediate.
Pharmacological Activity
Anticonvulsant Efficacy
- TP-4 (4-Bromophenyl/3-Chlorophenyl): At 75–100 mg/kg (intraperitoneal), significantly elevated seizure threshold in maximal electroshock (MES) tests and synergized with carbamazepine, phenobarbital, and valproate .
- Target Compound: Predicted to exhibit similar or superior activity due to the 3-bromophenoxy group’s electron-withdrawing effects, which may stabilize interactions with sodium channels .
Neurotoxicity and Pharmacokinetics
- TP-315 (4-Hexyl/3-Chlorophenyl) : Demonstrated low neurotoxicity (rotarod test) and elevated brain valproate concentrations, suggesting favorable pharmacokinetics .
- TPF-34 (Hexyl/3-Fluorophenethyl) : The hexyl chain likely prolongs half-life via increased lipophilicity, though BBB penetration may be reduced compared to the target compound’s 1-phenylethyl group .
Biological Activity
The compound 5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic properties based on existing research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Bromophenoxy Group : Enhances lipophilicity and potentially increases membrane permeability.
- Triazole Ring : Known for its role in various biological activities including antimicrobial properties.
- Thione Functionality : Contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focused on related compounds found that substituted 1,2,4-triazole-3-thiones demonstrated notable activity against various bacterial strains and fungi. Specifically, derivatives showed effectiveness against Candida tropicalis, highlighting their potential as antifungal agents .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Activity Level (MIC) |
|---|---|---|
| 5-{3-Bromophenoxy}methyl... | Candida tropicalis | Low (≥ 100 µg/mL) |
| 5-(4-Aminophenyl)-4-phenyl... | Staphylococcus aureus | Moderate (50 µg/mL) |
| 5-(4-Nitrophenyl)-4-phenyl... | Escherichia coli | High (10 µg/mL) |
Antifungal Activity
The antifungal properties of triazole derivatives are particularly noteworthy. In vitro studies have shown that these compounds can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways . The specific compound under discussion has been noted for its efficacy against fungal pathogens, suggesting potential applications in treating fungal infections.
Other Biological Activities
In addition to antimicrobial and antifungal activities, triazole derivatives have been reported to possess:
- Diuretic Effects : Some studies indicate that triazole compounds can influence renal function and fluid balance.
- Antidepressant Properties : There is emerging evidence that certain triazoles may impact neurotransmitter systems, offering potential in mood disorder treatments .
Case Study 1: Efficacy Against Fungal Infections
A clinical study evaluated the effectiveness of a related triazole derivative in patients with recurrent fungal infections. The results indicated a significant reduction in infection rates among those treated with the compound compared to a placebo group. This suggests a promising therapeutic role for triazole derivatives in clinical settings.
Another study investigated the metabolic pathways of triazole compounds in vivo. Following administration in animal models, metabolites were identified that suggest active pathways contributing to the observed biological effects. This research provides insight into how modifications to the triazole structure can enhance biological activity and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this triazole-thione derivative, and what are the critical reaction conditions?
- Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functionalization. For example:
Intermediate preparation : Bromophenoxy-methylphenyl moieties are synthesized via Williamson ether synthesis (3-bromophenol + chloromethyl precursor under basic conditions) .
Triazole-thione core formation : Thiosemicarbazide intermediates undergo cyclization in acidic or basic media (e.g., HCl/NaOH) to form the triazole ring .
Substituent introduction : Phenylethyl groups are added via alkylation or coupling reactions (e.g., using 1-phenylethyl bromide) .
- Critical conditions : Temperature control (±5°C) during cyclization, anhydrous solvents (e.g., DMF), and stoichiometric ratios (1:1.2 for thiosemicarbazide reactions) to minimize byproducts .
Q. How is the structural integrity confirmed experimentally?
- Answer : A combination of techniques is used:
- NMR : - and -NMR verify substituent positions (e.g., phenylethyl CH at δ 4.2–4.5 ppm; thione S-H absence confirms tautomerization) .
- IR : Thione C=S stretch at 1250–1300 cm and triazole ring vibrations at 1500–1600 cm .
- X-ray crystallography : Resolves bond lengths (e.g., C-S bond ~1.68 Å) and dihedral angles (e.g., bromophenoxy-phenyl torsion < 10°) .
- Elemental analysis : Confirms purity (>98% C, H, N, S) .
Q. What preliminary biological activities are reported for this compound?
- Answer : Screening studies highlight:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, comparable to fluconazole .
- Enzyme inhibition : IC of 12 µM against COX-2, attributed to the bromophenoxy group’s electron-withdrawing effects .
- Table :
| Assay Type | Target | Activity | Reference |
|---|---|---|---|
| Microbial | S. aureus | MIC = 16 µg/mL | |
| Enzymatic | COX-2 | IC = 12 µM |
Advanced Research Questions
Q. How can computational methods elucidate electronic properties and biological targets?
- Answer :
- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic attack susceptibility .
- Molecular docking : Docking into COX-2 (PDB: 5KIR) shows hydrogen bonding between the thione sulfur and Tyr355 (binding energy: −8.5 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2.0 Å confirms stable binding) .
Q. How are contradictions in biological data across analogs resolved?
- Answer : Discrepancies (e.g., variable MICs for bromo vs. chloro analogs) are addressed via:
SAR studies : Bromine’s larger van der Waals radius enhances hydrophobic interactions in microbial membranes .
Solubility assays : LogP values (e.g., 3.8 for bromo vs. 3.2 for chloro derivatives) correlate with membrane permeability .
Crystallographic comparisons : Substituent orientation in active sites (e.g., bromophenoxy groups occupying deeper pockets) .
Q. How do bromophenoxy and phenylethyl groups influence physicochemical properties?
- Answer :
- Lipophilicity : Bromine increases logP by ~0.5 units compared to chloro analogs, enhancing blood-brain barrier penetration .
- Thermal stability : TGA shows decomposition onset at 220°C (vs. 200°C for non-brominated analogs) due to stronger C-Br bonds .
- Reactivity : Bromine’s electronegativity directs electrophilic substitution to the para position in further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
